6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 6-ethyl-7-methoxy-2-(trifluoromethyl)chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents under acidic conditions are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-8-yl
- 6-ethyl-3-(4-fluorophenyl)-7-methoxy-4-oxo-2-(trifluoromethyl)-4H-chromen-8-yl
Uniqueness
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4O3/c1-3-10-8-13-15(9-14(10)25-2)26-18(19(21,22)23)16(17(13)24)11-4-6-12(20)7-5-11/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHYIUHTJNJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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